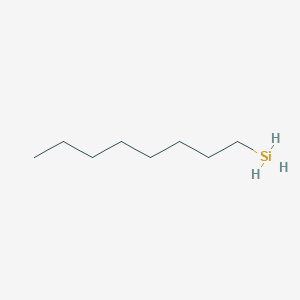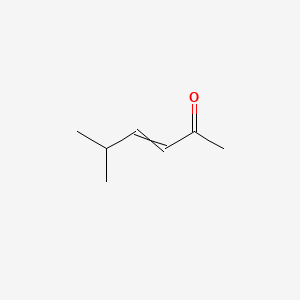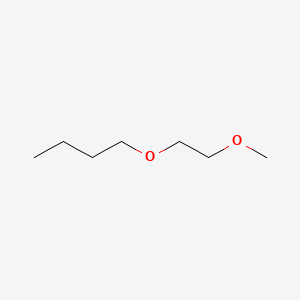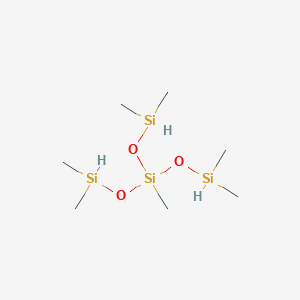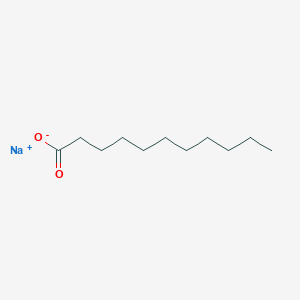
Propylidene phthalide
Overview
Description
Propylidene phthalide is a chemical compound belonging to the class of phthalides, which are known for their diverse biological activities. Phthalides are primarily found in plant essential oils and have been used in traditional medicine for various therapeutic purposes
Preparation Methods
The synthesis of propylidene phthalide involves several steps. One common method includes the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This method yields 3-substituted phthalides in a multi-step process. Industrial production methods often utilize advanced chromatographic techniques such as high-speed countercurrent chromatography and medium-pressure liquid chromatography for the isolation and purification of phthalides .
Chemical Reactions Analysis
Propylidene phthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Common reagents used in these reactions include lithium diisopropylamide (LDA) and butyraldehyde . Major products formed from these reactions depend on the specific conditions and reagents used. For example, treatments with Lewis acids can afford linear dimers of phthalides .
Scientific Research Applications
Propylidene phthalide has been extensively studied for its biological activities and potential therapeutic applications. It has shown promise in modulating cardiovascular and cerebrovascular functions, protecting organs, and exhibiting anti-cancer, anti-migraine, and anti-inflammatory properties . In chemistry, it serves as a precursor for the synthesis of various natural products and their analogs . In medicine, it is being explored for its potential in treating neurological complications such as Alzheimer’s disease .
Mechanism of Action
The mechanism of action of propylidene phthalide involves its interaction with specific molecular targets and pathways. It modulates vascular function and improves hemorheological properties, which can be beneficial in treating cardiovascular disorders . Additionally, it exerts protective effects on the central nervous system, potentially through anti-inflammatory and antioxidant pathways .
Comparison with Similar Compounds
Propylidene phthalide is similar to other phthalides such as ligustilide, butylphthalide, and butyldenephthalide . These compounds share a common structural framework but differ in their specific substituents and biological activities. This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Other similar compounds include cnidilide and neocnidilide, which are also found in plant essential oils and have been studied for their therapeutic potential .
Properties
IUPAC Name |
3-propylidene-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSZDVVHIGAMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025972 | |
| Record name | 3-Propylidenephthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-59-4 | |
| Record name | Propylidenephthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylidenephthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


